
Papulacandin D
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Papulacandin D is a papulacandin that is papulacandin A in which the 6-O-acylgalactosyl group is replaced by a hydrogen. It is a carbohydrate-containing antibiotic from the deuteromycetous fungus Papularia sphaerosperma which shows potent antifungal activity against Candida albicans. It has a role as an antifungal agent and a metabolite. It is a papulacandin, a monosaccharide derivative and an organic heterotricyclic compound.
Aplicaciones Científicas De Investigación
Antifungal Activity and Yeast Cell Wall Synthesis
Papulacandin D, like other papulacandins, shows significant antifungal activity. This activity is attributed to its interference with the synthesis of yeast cell wall, particularly targeting the β-(1,3)-D-glucan synthase. For instance, Castro et al. (1995) identified that papulacandin B, closely related to this compound, can induce resistance in yeasts by affecting (1,3)β-D-glucan synthase activity, which is crucial for yeast cell wall synthesis (Castro et al., 1995). Similarly, Baguley et al. (1979) found that papulacandin B inhibits glucan synthesis in yeast spheroplasts, suggesting a potential mechanism for its antifungal properties (Baguley et al., 1979).
Synthesis and Structural Analysis
Significant efforts have been made in the chemical synthesis of this compound. Denmark et al. (2007) reported a total synthesis of this compound, highlighting its complex structure and the challenges in replicating its antifungal properties synthetically (Denmark et al., 2007). Moreover, Barrett et al. (1995) and other researchers have also contributed to the synthetic methodologies of this compound, providing insight into its complex molecular structure and potential for modification (Barrett et al., 1995).
Potential for Developing Antifungal Agents
Research on this compound analogs has been conducted to evaluate their antifungal potential. For example, Souza et al. (2015) synthesized palmitic acid-based neoglycolipids related to this compound and evaluated their antifungal activity, indicating the potential of this compound derivatives as antifungal agents (Souza et al., 2015). Additionally, Bretas et al. (2020) synthesized novel this compound analogs and evaluated their antifungal properties, further exploring the therapeutic applications of these compounds (Bretas et al., 2020).
Propiedades
Fórmula molecular |
C31H42O10 |
|---|---|
Peso molecular |
574.7 g/mol |
Nombre IUPAC |
[(3S,3'R,4'S,5'R,6'R)-3',4,5',6-tetrahydroxy-6'-(hydroxymethyl)spiro[1H-2-benzofuran-3,2'-oxane]-4'-yl] (2E,4E,7S,8E,10E,14S)-7-hydroxy-8,14-dimethylhexadeca-2,4,8,10-tetraenoate |
InChI |
InChI=1S/C31H42O10/c1-4-19(2)11-7-5-8-12-20(3)23(34)13-9-6-10-14-26(36)40-29-28(37)25(17-32)41-31(30(29)38)27-21(18-39-31)15-22(33)16-24(27)35/h5-6,8-10,12,14-16,19,23,25,28-30,32-35,37-38H,4,7,11,13,17-18H2,1-3H3/b8-5+,9-6+,14-10+,20-12+/t19-,23-,25+,28+,29-,30+,31-/m0/s1 |
Clave InChI |
XKSZJTQIZHUMGA-HPZFVNCBSA-N |
SMILES isomérico |
CC[C@H](C)CC/C=C/C=C(\C)/[C@H](C/C=C/C=C/C(=O)O[C@H]1[C@@H]([C@H](O[C@]2([C@@H]1O)C3=C(CO2)C=C(C=C3O)O)CO)O)O |
SMILES canónico |
CCC(C)CCC=CC=C(C)C(CC=CC=CC(=O)OC1C(C(OC2(C1O)C3=C(CO2)C=C(C=C3O)O)CO)O)O |
Sinónimos |
papulacandin A papulacandin C papulacandin D papulacandin E papulacandins |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



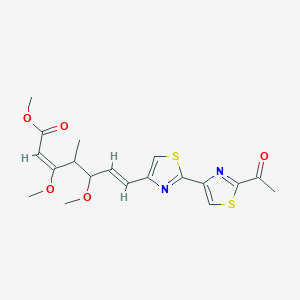
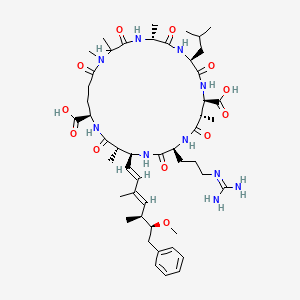
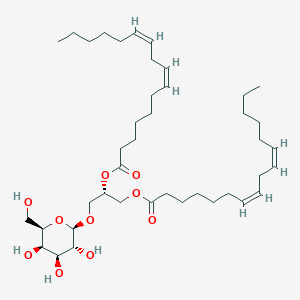
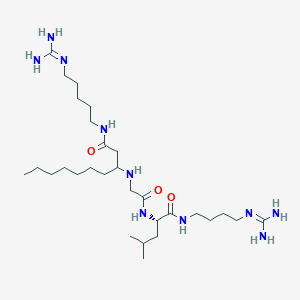
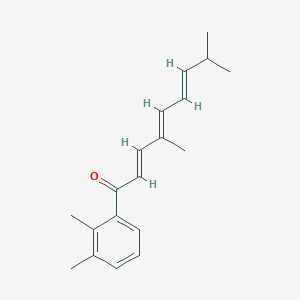


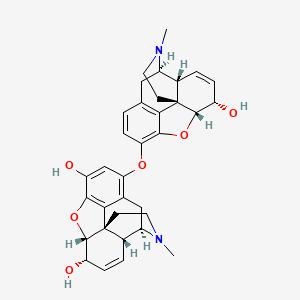

![(1R,3aS,4S,6aS)-1,4-di(benzo[d][1,3]dioxol-5-yl)hexahydrofuro[3,4-c]furan](/img/structure/B1254545.png)
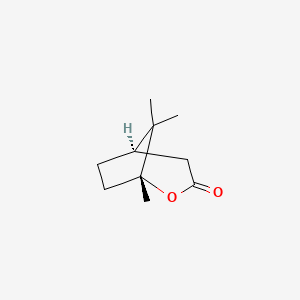
![(1R,2R,4S,5'S,6R,7S,8R,9R,12S,13R,14R,16R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-2,14,16-triol](/img/structure/B1254549.png)

